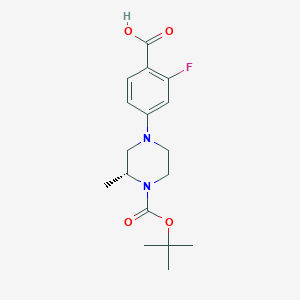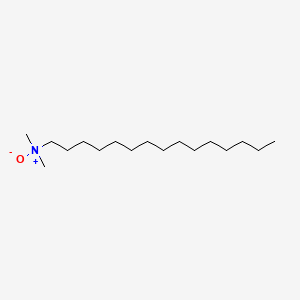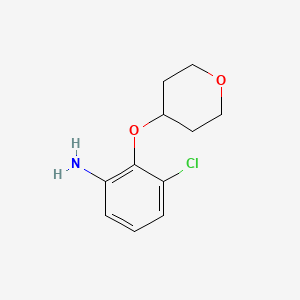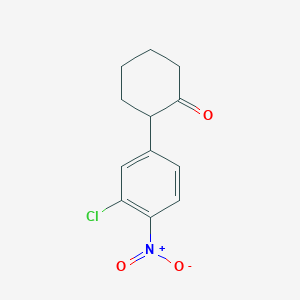
lithium;magnesium;butane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;magnesium;butane;chloride is a compound that combines lithium, magnesium, butane, and chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;magnesium;butane;chloride typically involves the reaction of butane with lithium and magnesium in the presence of chloride ions. One common method is the reaction of butyl chloride with lithium and magnesium in an ether solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can involve the use of large-scale reactors where butyl chloride is reacted with lithium and magnesium under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Lithium;magnesium;butane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield butanol or butanone, while reduction could produce butane or butene.
科学研究应用
Lithium;magnesium;butane;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
作用机制
The mechanism by which lithium;magnesium;butane;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.
相似化合物的比较
Similar Compounds
Similar compounds to lithium;magnesium;butane;chloride include:
- Lithium;magnesium;propane;chloride
- Lithium;magnesium;pentane;chloride
- Lithium;magnesium;hexane;chloride
Uniqueness
This compound is unique due to its specific combination of lithium, magnesium, butane, and chloride ions. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. For example, the presence of butane in the compound’s structure may influence its solubility and reactivity compared to compounds with different alkane chains.
属性
分子式 |
C8H18ClLiMg |
|---|---|
分子量 |
181.0 g/mol |
IUPAC 名称 |
lithium;magnesium;butane;chloride |
InChI |
InChI=1S/2C4H9.ClH.Li.Mg/c2*1-3-4-2;;;/h2*3H,4H2,1-2H3;1H;;/q2*-1;;+1;+2/p-1 |
InChI 键 |
BSCQOKMJZTUXHZ-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC[CH-]C.CC[CH-]C.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)






![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)


